molecular formula C10H9BrO2 B8067723 5-Bromo-2-ethynyl-1,3-dimethoxybenzene

5-Bromo-2-ethynyl-1,3-dimethoxybenzene

Cat. No.: B8067723
M. Wt: 241.08 g/mol
InChI Key: QXOKPBWIHRNWKH-UHFFFAOYSA-N
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Description

5-Bromo-2-ethynyl-1,3-dimethoxybenzene (CAS 2228763-95-7) is a valuable aromatic intermediate in advanced organic synthesis and pharmaceutical research. The compound features a benzene ring symmetrically substituted with methoxy groups at the 1 and 3 positions, and is further functionalized with bromo and ethynyl groups at the 5 and 2 positions, respectively . This specific arrangement of substituents makes it a versatile building block, particularly for metal-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki reactions, allowing researchers to construct more complex molecular architectures. The dimethoxybenzene core is recognized in medicinal chemistry as a selectivity-enhancing motif, notably in the development of kinase inhibitors . The presence of both a reactive bromine and an ethynyl group on the same aromatic ring provides unique synthetic handles for constructing conjugated systems or targeted drug candidates. With a molecular formula of C 10 H 9 BrO 2 and a molecular weight of 241.08 g/mol , it is characterized by its high purity, essential for reproducible experimental results. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-bromo-2-ethynyl-1,3-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-4-8-9(12-2)5-7(11)6-10(8)13-3/h1,5-6H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOKPBWIHRNWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C#C)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethynyl-1,3-dimethoxybenzene typically involves multi-step organic reactions. One common method includes the bromination of 2-ethynyl-1,3-dimethoxybenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-ethynyl-1,3-dimethoxybenzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The ethynyl group can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different reduced products depending on the reducing agents used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-ethynyl-1,3-dimethoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs targeting specific enzymes or receptors .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethynyl-1,3-dimethoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Reactivity

Table 1: Substituent Effects on Fluorination Reactivity
Compound Substituents Fluorination Yield (%) Major Product Key Observation
1,3-Dimethoxybenzene -OCH₃ at 1,3 >80% (70°C, 3 hr) 4-Fluoro-1,3-dimethoxybenzene High reactivity due to electron-rich ring
4-Bromo-1,3-dimethoxybenzene -Br at 4, -OCH₃ at 1,3 Not reported N/A Used in gold-catalyzed hydroarylation
5-Bromo-2-ethynyl-1,3-dimethoxybenzene -Br at 5, -C≡CH at 2, -OCH₃ at 1,3 Not reported N/A Ethynyl group enables CuAAC reactions

Key Insights :

  • The electron-donating methoxy groups in 1,3-dimethoxybenzene enhance electrophilic substitution (e.g., fluorination) at the 4-position .
  • Bromine substituents (as in 4-bromo-1,3-dimethoxybenzene) direct reactions to specific positions but may reduce ring reactivity compared to non-halogenated analogs .
  • The ethynyl group in this compound introduces alkyne functionality absent in other brominated dimethoxybenzenes, enabling unique reactivity in cycloaddition reactions .
Table 2: Brominated Dimethoxybenzene Derivatives
Compound Name Molecular Formula Substituents Key Applications Source
2-Bromo-1,3-dimethoxybenzene C₈H₉BrO₂ -Br at 2, -OCH₃ at 1,3 Pharmaceutical intermediate Thermo Scientific
5-Bromo-2,4-dimethoxybenzoic acid C₉H₉BrO₄ -Br at 5, -OCH₃ at 2,4 Synthesis of xanthone derivatives Biopharmacule
5-Bromo-2-chloro-1,3-dimethoxybenzene C₈H₈BrClO₂ -Br at 5, -Cl at 2, -OCH₃ at 1,3 Building block for agrochemicals BLD Pharm

Key Insights :

  • 2-Bromo-1,3-dimethoxybenzene : Widely used as a precursor in drug synthesis; lacks the ethynyl group, limiting its utility in click chemistry .
  • 5-Bromo-2,4-dimethoxybenzoic acid : Carboxylic acid functionality allows derivatization into bioactive xanthones, unlike the ethynyl-containing target compound .
  • 5-Bromo-2-chloro-1,3-dimethoxybenzene : Chlorine substituent enhances electrophilicity but reduces compatibility with alkyne-based coupling reactions .

Physicochemical Properties and Stability

Table 3: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Stability Notes
This compound 245.07 (calculated) Not reported Likely low in water Ethynyl group may oxidize under harsh conditions
2-Bromo-1,3-dimethoxybenzene 217.06 Not reported Organic solvents Stable at ambient temperatures
5-Bromo-2,4-dimethoxybenzoic acid 259.07 Not reported Polar aprotic solvents Acid-sensitive due to -COOH group

Key Insights :

  • Methoxy groups enhance solubility in organic solvents across all derivatives.

Biological Activity

5-Bromo-2-ethynyl-1,3-dimethoxybenzene (CAS Number: 2228763-95-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C10H9BrO2C_{10}H_{9}BrO_{2}, with a molecular weight of 241.08 g/mol. Its structure includes a bromine atom and two methoxy groups attached to a benzene ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Preliminary studies suggest that it may modulate specific signaling pathways and receptor interactions, particularly those involved in cancer cell proliferation and apoptosis.

Key Mechanisms:

  • Antiproliferative Activity: The compound has shown promise as an antiproliferative agent against several cancer cell lines. Its structural components may facilitate binding to target proteins or enzymes involved in cell cycle regulation.
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes, potentially disrupting metabolic pathways that are crucial for tumor growth.

Biological Activity Data

Biological Activity Cell Line Tested IC50 (µM) Reference
AntiproliferativeMIA PaCa-25.4
AntiproliferativeHeLa4.1
Enzyme InhibitionCOX-210.0

Case Studies

  • Anticancer Potential:
    A study evaluated the antiproliferative effects of this compound on human pancreatic cancer cells (MIA PaCa-2). The compound exhibited significant growth inhibition at low micromolar concentrations, suggesting its potential as a therapeutic agent in oncology .
  • Mechanistic Insights:
    Further investigation into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. This dual action contributes to its efficacy against cancer cells while sparing normal cells .
  • Inflammation Modulation:
    In another study focusing on anti-inflammatory properties, this compound was shown to inhibit COX-2 enzyme activity, which is often upregulated in inflammatory conditions. This suggests potential applications in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-ethynyl-1,3-dimethoxybenzene, and how can purity be validated?

The compound can be synthesized via bromination of 2-ethynyl-1,3-dimethoxybenzene using electrophilic brominating agents (e.g., NBS in DCM) under controlled temperature (0–5°C). Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization. Purity validation requires HPLC (>98% purity) and 1H/13C NMR to confirm the absence of unreacted starting materials or byproducts. Mass spectrometry (HRMS) is critical for verifying molecular weight accuracy .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

  • NMR : The ethynyl proton appears as a sharp singlet (~δ 3.1–3.3 ppm in 1H NMR), while the methoxy groups resonate as singlets (δ 3.8–4.0 ppm). The bromine atom deshields adjacent aromatic protons, producing distinct splitting patterns.
  • IR : The ethynyl C≡C stretch appears at ~2100–2150 cm⁻¹, and methoxy C-O stretches at ~1250 cm⁻¹. Cross-referencing with X-ray crystallography data (e.g., bond angles/geometry) resolves ambiguities in structural assignments .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
  • Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HBr).
  • Store in airtight containers at 2–8°C, away from oxidizers and reducing agents.
  • Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the ethynyl group in this compound influence its reactivity in click chemistry applications?

The terminal alkyne undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles. Key parameters:

  • Catalyst: CuI (1–5 mol%) with TBTA ligand.
  • Solvent: DMF or THF at 40–60°C.
  • Reaction time: 12–24 hours. The bromine substituent allows post-functionalization via Suzuki coupling, enabling modular synthesis of conjugated polymers or bioactive molecules .

Q. What strategies resolve contradictory data in crystallographic vs. computational structural models of this compound?

Discrepancies between experimental (X-ray) and DFT-optimized structures often arise from crystal packing forces. Mitigation steps:

  • Compare torsion angles (methoxy and ethynyl groups) using Mercury software.
  • Validate computational models with solvent effect corrections (e.g., PCM for DCM).
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br⋯H contacts) influencing crystal structure .

Q. How can this compound serve as a precursor in materials science, specifically for optoelectronic devices?

The bromine and ethynyl groups enable sequential functionalization:

  • Step 1 : Sonogashira coupling with aryl iodides to extend π-conjugation.
  • Step 2 : Bromine substitution via Buchwald-Hartwig amination for hole-transport layers. Resulting derivatives exhibit tunable HOMO/LUMO levels (measured by cyclic voltammetry) and fluorescence quantum yields up to 0.45 in thin-film OLEDs .

Q. What mechanistic insights explain unexpected byproducts in Pd-catalyzed cross-coupling reactions with this substrate?

Competing pathways may occur:

  • Homocoupling : Caused by oxidative dimerization of ethynyl groups (minimized by degassing solvents).
  • Debromination : Pd(0) catalysts can reduce C-Br bonds; use PdCl₂(PPh₃)₂ with K₂CO₃ to suppress this. GC-MS and MALDI-TOF are critical for tracking side reactions .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up synthesis while maintaining regioselectivity?

  • Flow chemistry : Reduces exothermic risks in bromination steps.
  • In-line FTIR : Monitors ethynyl group integrity during prolonged reactions.
  • Design of Experiments (DoE) : Identifies critical factors (e.g., temperature, catalyst loading) for ≥90% yield .

Q. What analytical workflows validate the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose to 0.1M HCl/NaOH (25°C, 24h) and analyze by LC-MS.
  • Thermogravimetric analysis (TGA) : Determines decomposition onset temperature (typically >200°C).
  • UV-Vis : Tracks absorbance shifts indicative of structural degradation .

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